molecular formula C16H15FN2O B5086781 N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea

Cat. No. B5086781
M. Wt: 270.30 g/mol
InChI Key: PKALTRHMOXCGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea, also known as GW-501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. Despite not being approved for human use, it has gained popularity in the bodybuilding and athletic communities due to its purported ability to enhance endurance and fat burning.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating energy metabolism and inflammation. Activation of PPARδ by N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea leads to increased expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in improved energy metabolism and reduced fat accumulation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea has been shown to have a number of biochemical and physiological effects in preclinical models, including:
- Increased fatty acid oxidation and mitochondrial biogenesis
- Improved glucose tolerance and insulin sensitivity
- Reduced inflammation and oxidative stress in the cardiovascular system
- Improved cardiac function and reduced risk of atherosclerosis
- Increased endurance and reduced fatigue in animal models of exercise

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea for lab experiments is its selectivity for PPARδ, which allows for more specific modulation of energy metabolism and inflammation compared to other PPAR agonists. In addition, its solubility in DMSO and ethanol allows for easy administration in cell culture and animal studies.
However, there are also limitations to the use of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea in lab experiments. Its potential for off-target effects and toxicity at high doses must be carefully considered, and its effects may vary depending on the specific model and experimental conditions used.

Future Directions

There are a number of potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea, including:
- Further investigation of its effects on metabolic and cardiovascular diseases in human clinical trials
- Exploration of its potential as a treatment for neurodegenerative diseases, given its ability to promote mitochondrial biogenesis and reduce inflammation
- Investigation of its effects on muscle wasting and cachexia in cancer patients
- Development of more selective and potent PPARδ agonists with fewer off-target effects and toxicity concerns.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea is a synthetic drug with promising potential for the treatment of metabolic and cardiovascular diseases. While its use in bodybuilding and athletics is not recommended or approved, its extensive preclinical research suggests that it may have a number of beneficial effects on energy metabolism and inflammation. Further research is needed to fully understand its potential and limitations, and to develop more selective and potent PPARδ agonists for therapeutic use.

Synthesis Methods

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea is synthesized through a multi-step process that involves the coupling of 4-fluoroaniline with 2,3-dihydro-1H-inden-5-ylamine, followed by the addition of urea and subsequent purification steps. The final product is a white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-fluorophenyl)urea has been extensively studied in preclinical models, with promising results in the areas of metabolic and cardiovascular diseases. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in animal models of obesity and type 2 diabetes. In addition, it has been shown to reduce inflammation and oxidative stress in the cardiovascular system, leading to improved cardiac function and reduced risk of atherosclerosis.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-13-5-8-14(9-6-13)18-16(20)19-15-7-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKALTRHMOXCGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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